molecular formula C5H10F2O2 B6160019 2,2-difluoro-4-methoxybutan-1-ol CAS No. 2228461-21-8

2,2-difluoro-4-methoxybutan-1-ol

Cat. No. B6160019
CAS RN: 2228461-21-8
M. Wt: 140.1
InChI Key:
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Description

2,2-Difluoro-4-methoxybutan-1-ol (DFMOB) is a type of organic compound that has many uses in research and laboratory experiments. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. DFMOB is used in a variety of laboratory experiments and is also used in some pharmaceutical applications. DFMOB is a derivative of butan-1-ol, which is a common alcohol.

Mechanism of Action

2,2-difluoro-4-methoxybutan-1-ol is an organic compound that is capable of forming hydrogen bonds with other molecules. It is also capable of forming van der Waals interactions with other molecules. These interactions allow 2,2-difluoro-4-methoxybutan-1-ol to interact with proteins, enzymes, and other molecules in a variety of ways.
Biochemical and Physiological Effects
2,2-difluoro-4-methoxybutan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,2-difluoro-4-methoxybutan-1-ol in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, 2,2-difluoro-4-methoxybutan-1-ol is highly flammable and should be handled with caution.

Future Directions

Future research on 2,2-difluoro-4-methoxybutan-1-ol should focus on its potential applications in drug development and in the study of enzyme kinetics. Additionally, further research should be conducted to explore the biochemical and physiological effects of 2,2-difluoro-4-methoxybutan-1-ol and to determine its safety in humans. Furthermore, research should be conducted to explore the potential of 2,2-difluoro-4-methoxybutan-1-ol as a therapeutic agent. Finally, further research should be conducted to explore the potential of 2,2-difluoro-4-methoxybutan-1-ol as a catalyst in organic synthesis.

Synthesis Methods

2,2-difluoro-4-methoxybutan-1-ol can be synthesized by several methods, including the reductive alkylation of 4-methoxybenzaldehyde with 2,2-difluoroacetaldehyde in the presence of a base and a reducing agent. This method is known as the Williamson ether synthesis.

Scientific Research Applications

2,2-difluoro-4-methoxybutan-1-ol is used in a variety of scientific research applications, including in the synthesis of biologically active compounds and in the study of enzyme kinetics. It is also used in the synthesis of new drugs and in the study of drug metabolism. 2,2-difluoro-4-methoxybutan-1-ol is also used in the study of the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-4-methoxybutan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,2-difluorobutan-1-ol", "4-methoxybutanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 2,2-difluorobutan-1-ol is reacted with sodium borohydride in methanol to yield 2,2-difluoro-1-butanol.", "Step 2: 4-methoxybutanal is reduced to 4-methoxybutanol using sodium borohydride in methanol.", "Step 3: 2,2-difluoro-1-butanol and 4-methoxybutanol are reacted together in the presence of hydrochloric acid to form 2,2-difluoro-4-methoxybutan-1-ol.", "Step 4: The product is purified by extraction with diethyl ether and washing with water." ] }

CAS RN

2228461-21-8

Molecular Formula

C5H10F2O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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